molecular formula C21H34N4O3 B2476862 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-66-9

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2476862
CAS RN: 877640-66-9
M. Wt: 390.528
InChI Key: YBRNECUXSSJWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DPPU, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a potent inhibitor of the TRPV4 ion channel, which is involved in a variety of physiological processes, including pain sensation, regulation of blood pressure, and control of bladder function. In

Mechanism of Action

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a potent inhibitor of the TRPV4 ion channel, which is involved in a variety of physiological processes, including pain sensation, regulation of blood pressure, and control of bladder function. By inhibiting the activity of the TRPV4 ion channel, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is able to reduce pain, lower blood pressure, and improve bladder function.
Biochemical and Physiological Effects:
1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to reduce pain and inflammation by inhibiting the activity of the TRPV4 ion channel. Additionally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to lower blood pressure by inhibiting the activity of the TRPV4 ion channel in blood vessels. Finally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to improve bladder function by inhibiting the activity of the TRPV4 ion channel in the bladder.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potency as an inhibitor of the TRPV4 ion channel. This allows for the use of lower concentrations of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, which can reduce the risk of non-specific effects. Additionally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to be effective in a variety of animal models, which suggests that it may have potential for use in human studies. One limitation of using 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is the complexity of its synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One potential area of research is the development of more efficient synthesis methods for 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, which could make it more widely available for use in lab experiments. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in human studies. Finally, future research could explore the potential use of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease, which have been linked to the activity of the TRPV4 ion channel.

Synthesis Methods

The synthesis of 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with dipropylamine, followed by the reaction of the resulting compound with N,N'-diisopropylcarbodiimide and 1-(3-bromopropyl)-3-(dimethylamino)urea. The final product is obtained through purification by column chromatography.

Scientific Research Applications

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential use in a variety of scientific research applications, including the treatment of pain, hypertension, and urinary incontinence. In preclinical studies, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to be effective in reducing blood pressure in animal models of hypertension and improving bladder function in animal models of urinary incontinence.

properties

IUPAC Name

1-[3-(dipropylamino)propyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3/c1-4-12-24(13-5-2)14-6-11-22-21(27)23-17-15-20(26)25(16-17)18-7-9-19(28-3)10-8-18/h7-10,17H,4-6,11-16H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRNECUXSSJWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Dipropylamino)propyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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